Dibenzhydroxamic acid

Description

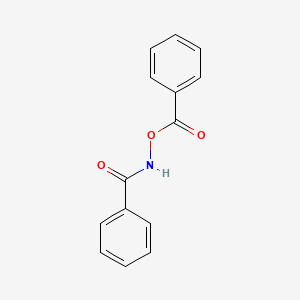

Structure

3D Structure

Properties

IUPAC Name |

benzamido benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDUPKKOZUXENKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20242021 | |

| Record name | Hydroxylamine, N,O-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959-32-0 | |

| Record name | N-(Benzoyloxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzhydroxamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000959320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzhydroxamic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5998 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxylamine, N,O-dibenzoyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20242021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBENZHYDROXAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N1LIW08DJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Dibenzhydroxamic Acid

Green Chemistry Approaches in Dibenzhydroxamic Acid Synthesis

The pursuit of sustainable chemical manufacturing has driven a significant shift towards "green chemistry," an approach focused on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. researchgate.netpharmafeatures.com The principles of green chemistry, which include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency, are increasingly being applied to the synthesis of a wide range of organic compounds. researchgate.net While classical synthetic routes for compounds like this compound have been established, modern research emphasizes the development of more environmentally benign methodologies.

A conventional method for preparing N,O-dibenzoylhydroxylamine (this compound) involves the reaction of benzoyl chloride with hydroxylamine (B1172632) hydrochloride. psu.edu In one documented procedure, these reactants are heated under reflux in dioxane with anhydrous sodium carbonate for 20 minutes, yielding the raw product upon pouring the mixture into water. psu.edu This method, while effective with a reported yield of 90%, utilizes dioxane, a solvent with notable health and environmental concerns, and involves a heating process that is energy-intensive. psu.edu

In contrast, green chemistry offers several strategies to improve the environmental footprint of this synthesis. These approaches focus on alternative energy sources, solvent substitution or elimination, and the use of catalytic reagents. pharmafeatures.comresearchgate.net

Microwave-Assisted Synthesis

Solvent-Free Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Solvent-free, or neat, reactions are highly desirable as they simplify work-up procedures, reduce waste generation, and eliminate the hazards associated with toxic, flammable, or environmentally persistent solvents. researchgate.netpharmafeatures.com The synthesis of this compound could be adapted to a solvent-free procedure, for example, by grinding the solid reactants (hydroxylamine hydrochloride, benzoyl chloride, and a solid base) together, possibly with microwave irradiation to facilitate the reaction. cem.comijrap.net Such methods have been successfully applied to a variety of condensation and acylation reactions. ijrap.net

Alternative Solvents and Catalysts

When a solvent is necessary, green chemistry advocates for the use of safer alternatives, with water being the most desirable. imist.ma Exploring the feasibility of conducting the synthesis of this compound in an aqueous medium or other green solvents like ethanol (B145695) could significantly improve the process's environmental profile. frontiersin.org Furthermore, replacing stoichiometric reagents with catalysts is a cornerstone of green chemistry. researchgate.net The use of reusable, solid-supported catalysts, such as silica (B1680970) sulfuric acid or other solid acids, could replace reagents like sodium carbonate, simplifying product isolation and minimizing inorganic waste. researchgate.netresearchgate.net

The following tables summarize a conventional synthesis method and outline potential green chemistry modifications.

| Reactants | Reagents/Solvent | Conditions | Yield | Reference |

| Hydroxylamine hydrochloride, Benzoyl chloride | Anhydrous sodium carbonate, Dioxane | Reflux for 20 minutes | 90% | psu.edu |

| Green Approach | Proposed Modification | Expected Benefits |

| Energy Efficiency | Replace conventional heating with microwave irradiation. | Reduced reaction time, lower energy consumption, potentially higher yields. bspublications.netresearchgate.net |

| Solvent Elimination | Conduct the reaction under solvent-free (neat) conditions by grinding the solid reactants. | Elimination of hazardous solvent (dioxane), reduced waste, simplified purification. researchgate.netcem.com |

| Safer Solvents | Replace dioxane with a greener solvent such as water or ethanol. | Reduced toxicity and environmental impact. imist.mafrontiersin.org |

| Catalysis | Use a reusable solid acid catalyst instead of a stoichiometric base like sodium carbonate. | Minimized waste, catalyst can be recovered and reused, easier product work-up. researchgate.netresearchgate.net |

While the Lossen rearrangement is a significant reaction associated with the decomposition of this compound and its derivatives, it is not a synthetic pathway to the compound itself. osti.govosti.gov The focus of modern synthetic chemistry continues to be the development of direct, efficient, and sustainable routes to target molecules, aligning with the core tenets of green chemistry. researchgate.net

Coordination Chemistry of Dibenzhydroxamic Acid and Its Metal Complexes

Ligand Binding Modes and Chelation Behavior of Dibenzhydroxamic Acid

The coordination of this compound to a metal center is primarily dictated by the hydroxamate group (-C(O)N(OH)-), which offers versatile binding capabilities. The nature of the interaction is also influenced by the steric and electronic effects imposed by the two benzyl (B1604629) groups attached to the nitrogen atom.

Monodentate and Bidentate Coordination via the Hydroxamate Group

The hydroxamate functional group in this compound can coordinate to metal ions in two primary modes: monodentate and bidentate. libretexts.orgresearchgate.net

Monodentate Coordination: In this mode, only one of the oxygen atoms of the hydroxamate group, either the carbonyl oxygen or the hydroxyl oxygen, binds to the metal center. This type of coordination is less common for hydroxamic acids as the formation of a chelate ring is generally more stable. libretexts.org

The coordination can be represented as follows:

Mⁿ⁺ + [R-C(O)N(R')O]⁻ → [M(R-C(O)N(R')O)]⁽ⁿ⁻¹⁾⁺

Where Mⁿ⁺ is a metal ion, and [R-C(O)N(R')O]⁻ is the deprotonated dibenzhydroxamate ligand.

Influence of the Dibenzyl Moiety on Chelation Properties

The dibenzyl moiety, consisting of two benzyl groups attached to the nitrogen atom of the hydroxamate group, exerts a significant influence on the chelation properties of this compound. This influence is primarily steric in nature.

The bulky benzyl groups can create steric hindrance around the coordination site. This steric crowding can affect the stoichiometry of the resulting metal complexes, potentially favoring lower coordination numbers compared to less sterically hindered hydroxamic acids. For instance, while many simple hydroxamic acids can form tris-chelate octahedral complexes with metal ions like Fe(III), the steric bulk of the dibenzyl groups in this compound might make the formation of such a complex challenging.

Furthermore, the electron-donating nature of the benzyl groups can modulate the electron density on the hydroxamate functional group, which in turn can influence the acidity of the N-OH proton and the strength of the metal-ligand bonds. However, the steric effects are generally considered to be the more dominant factor in determining the coordination behavior of this compound.

Thermodynamics and Kinetics of Metal Complex Formation with this compound

The formation and stability of metal complexes with this compound are governed by thermodynamic and kinetic principles. Understanding these factors is crucial for predicting the behavior of these complexes in various chemical and biological systems.

Determination of Stability Constants and Factors Influencing Complex Stability

The thermodynamic stability of a metal complex is quantified by its stability constant (also known as the formation constant, K), which represents the equilibrium constant for the formation of the complex from its constituent metal ion and ligand in solution. du.ac.inscispace.comscispace.com A higher stability constant indicates a more stable complex. ukwms.ac.id The stability of this compound metal complexes is influenced by several factors:

Nature of the Metal Ion: The charge density (charge-to-radius ratio) of the metal ion plays a crucial role. Metal ions with high charge density, such as Fe³⁺, Al³⁺, and Ga³⁺, form more stable complexes with hydroxamates. researchgate.net The stability of divalent metal complexes often follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. ukwms.ac.id

pH of the Solution: The formation of the metal-dibenzhydroxamate complex is a pH-dependent process, as it involves the deprotonation of the hydroxamic acid. ukwms.ac.id At lower pH values, the ligand is protonated and less available for coordination. As the pH increases, deprotonation occurs, favoring complex formation.

Solvent: The polarity and coordinating ability of the solvent can affect the stability of the complexes.

Table 1: Stepwise Stability Constants (log K) for Metal Complexes of Benzohydroxamic Acid

| Metal Ion | log K₁ | log K₂ | log K₃ |

|---|---|---|---|

| Fe³⁺ | 11.4 | 9.9 | 7.8 |

| Cu²⁺ | 8.2 | 6.5 | - |

| Ni²⁺ | 6.1 | 4.8 | - |

Note: Data is for benzohydroxamic acid and serves as an illustrative example. The stability constants for this compound may differ due to the electronic and steric effects of the dibenzyl moiety.

Examination of the Chelate Effect in this compound Metal Complexes

The chelate effect is the enhanced thermodynamic stability of a complex containing a chelating ligand (one that binds to a metal ion through two or more donor atoms) compared to a complex with analogous monodentate ligands. libretexts.orgshodhsagar.comdalalinstitute.com This effect is primarily driven by an increase in entropy. libretexts.orgdalalinstitute.com

When a bidentate ligand like this compound replaces two monodentate ligands (e.g., water molecules) from the coordination sphere of a metal ion, the number of independent molecules in the solution increases, leading to a positive change in entropy (ΔS). This favorable entropy change contributes to a more negative Gibbs free energy change (ΔG = ΔH - TΔS), and thus a larger stability constant for the chelate complex. dalalinstitute.com

The formation of the five-membered chelate ring by this compound is a classic example of the chelate effect in action. slideshare.net This effect is a major reason for the high stability of its metal complexes. slideshare.net

Assessment of Lability and Inertness in this compound Metal Complexes

The terms lability and inertness describe the kinetics of ligand substitution reactions in coordination complexes. dalalinstitute.comlibretexts.orgslideshare.net A labile complex undergoes rapid ligand exchange, while an inert complex exchanges ligands slowly. dalalinstitute.comlibretexts.orgscribd.comlibretexts.org It is important to note that thermodynamic stability and kinetic lability are not directly correlated. libretexts.org A complex can be thermodynamically very stable but kinetically labile, and vice versa. libretexts.orgyoutube.com

The lability of this compound metal complexes is primarily influenced by the electronic configuration of the central metal ion. libretexts.org General trends based on Crystal Field Theory can be used to predict the relative lability:

Complexes with d⁰, d¹, d², d⁴ (high spin), d⁵ (high spin), d⁶ (high spin), d⁷ (high spin), d⁹, and d¹⁰ configurations are generally labile.

Complexes with d³ and d⁶ (low spin) configurations, as well as d⁸ complexes in square planar or octahedral geometries, are typically inert. dalalinstitute.com

For example, a complex of this compound with Cr³⁺ (a d³ ion) would be expected to be inert, while a complex with Cu²⁺ (a d⁹ ion) would likely be labile. The bulky dibenzyl groups of the ligand could also play a role in the kinetics of ligand substitution by sterically hindering the approach of incoming ligands, which might decrease the rate of associative substitution pathways.

Structural Elucidation Research of Benzohydroxamic Acid Coordination Compounds

The definitive structures of coordination compounds formed between metal ions and Benzohydroxamic acid (BHA) have been established through a combination of spectroscopic methods and single-crystal X-ray diffraction. These studies are crucial for understanding the nature of the metal-ligand interaction, the resulting molecular geometry, and the electronic structure of the complex.

Research confirms that upon deprotonation, the benzohydroxamate anion typically acts as a bidentate chelating agent, coordinating to metal ions through the two oxygen atoms—one from the carbonyl group and one from the hydroxylamino group. researchgate.netanalis.com.my This O,O-coordination mode results in the formation of a stable five-membered chelate ring. researchgate.net

A variety of instrumental techniques are employed to elucidate these structures:

Infrared (IR) Spectroscopy: IR spectroscopy is a primary tool for confirming the coordination of BHA to a metal center. Key spectral changes observed upon complexation include the disappearance of the broad O-H stretching band (typically around 2750 cm⁻¹) and a significant shift of the C=O stretching vibration (ν(C=O)) to a lower frequency (a reduction of 42-46 cm⁻¹). analis.com.my This shift indicates a weakening of the carbonyl double bond due to the coordination of its oxygen atom to the metal ion. Furthermore, the appearance of new, weak absorption bands in the far-IR region (around 450-490 cm⁻¹) is attributed to the formation of new metal-oxygen (M-O) bonds. researchgate.netanalis.com.my

Interactive Table: Characteristic IR Frequencies (cm⁻¹) for BHA and its Metal Complexes

| Compound | ν(O-H) | ν(C=O) | ν(N-O) | ν(M-O) |

| BHA (Ligand) | ~2749 | ~1621 | ~908 | - |

| [VO(BHA)₂] | absent | 1579 | 922 | 484 |

| [Cr(BHA)₂(H₂O)₂]·H₂O | absent | 1575 | 921 | 489 |

| [Ni(BHA)₂] | absent | 1577 | 920 | 487 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the diamagnetic metal complexes of BHA, confirming the structure of the ligand within the coordination sphere. researchgate.net Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) have been used to study the Z and E isomeric forms of BHA in solution, which is relevant to the kinetics of metal binding. nih.govacs.org

Other Methods: Techniques such as UV-Vis spectroscopy, electrospray ionization-mass spectrometry (ESI-MS), and magnetic susceptibility measurements provide complementary data. mdpi.comutm.my UV-Vis spectroscopy helps in studying complex formation in solution, while ESI-MS can identify the mass-to-charge ratio of complexed species, such as [Pb(BHA)]⁺ and [Pb(BHA)₂]. mdpi.com Magnetic susceptibility data, combined with spectral analysis, helps in assigning the geometry of the complexes, which can vary from square-pyramidal for [VO(BHA)₂] to tetrahedral for [Ni(BHA)₂] and octahedral for [Cr(BHA)₂(H₂O)₂]·H₂O. researchgate.netutm.my

Metal Ion Specificity and Selectivity in Benzohydroxamic Acid Chelation Systems

Benzohydroxamic acid exhibits significant selectivity in its coordination with different metal ions, a property governed by the principles of hard and soft acids and bases (HSAB), the charge and ionic radius of the metal ion, and the stereochemical preferences of the resulting complex.

The hydroxamate functional group, with its two oxygen donor atoms, is classified as a "hard" ligand. Consequently, it demonstrates a strong binding preference for "hard" metal ions, particularly those with a high charge density (high positive charge and small ionic radius).

Detailed research, primarily through potentiometric and spectrophotometric titrations, has established a clear order of stability for metal-BHA complexes. The general trend for common divalent and trivalent metal ions is:

Fe³⁺ >> Al³⁺ > Cr³⁺ > Cu²⁺ > Ni²⁺ > Co²⁺ > Zn²⁺ bibliotekanauki.pl

This order highlights the exceptionally high affinity of BHA for iron(III). This strong, selective binding is the basis for the biological function of siderophores (many of which contain hydroxamate groups) in sequestering and transporting iron. nih.gov The stability of the Fe(III) complex is significantly greater than that of common divalent transition metals.

The influence of ionic radius and charge is clearly demonstrated in the complexation with trivalent lanthanide series ions. For these metals, the stability of the BHA complexes follows the trend:

Sc³⁺ > Y³⁺ > La³⁺ acs.org

This order correlates directly with the decreasing ionic radius (and thus increasing charge density) of the metal ions (Sc³⁺ < Y³⁺ < La³⁺), confirming that electrostatic interactions are a major driving force for complex stability. acs.org

Quantitative stability constants (log β) provide a numerical basis for this selectivity. While extensive data for BHA itself is spread across various sources, representative data from related hydroxamic acids illustrates the magnitude of these differences.

Interactive Table: Representative Stability Constants (K) for Metal-Hydroxamate Complexes

| Metal Ion | Ligand | Stoichiometry (M:L) | Stability Constant (K) |

| Fe(III) | Salicylhydroxamic Acid | 1:2 | 5.9 x 10³ |

| Co(II) | Salicylhydroxamic Acid | 1:2 | 5.2 x 10³ |

| Cu(II) | Salicylhydroxamic Acid | 1:1 | 1.4 x 10³ |

Data from a spectrophotometric study on a closely related ligand, Salicylhydroxamic Acid, illustrates the relative stability order. ijsr.net

The selectivity of BHA is not solely based on HSAB principles but also on the coordination geometry that the metal ion prefers. The flexible five-membered chelate ring formed by BHA can readily adapt to the preferred octahedral, tetrahedral, or square planar geometries of different metal ions, contributing to its versatility as a chelating agent for a wide range of metals. researchgate.net

Enzymatic Inhibition Mechanisms and Biochemical Interplay of Dibenzhydroxamic Acid Derivatives

Dibenzhydroxamic Acid as a Metalloenzyme Inhibitor

The hydroxamic acid functional group (-CONHOH) is a key pharmacophore that enables these molecules to act as potent inhibitors of metalloenzymes. This is due to its strong ability to chelate the metal ions, such as zinc (Zn²⁺), which are essential for the catalytic function of these enzymes. By binding to the active site metal ion, this compound derivatives can effectively block substrate access and inhibit enzymatic activity.

Histone Deacetylase (HDAC) Inhibition by this compound Analogs

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histones. Aberrant HDAC activity is implicated in various diseases, including cancer. Benzohydroxamic acids, close analogs of this compound, are a well-established class of HDAC inhibitors. researchgate.netnih.gov Several benzohydroxamic acid-based HDAC inhibitors have been evaluated in clinical trials for the treatment of a variety of cancers. researchgate.net

The inhibitory activity of these compounds stems from the hydroxamic acid moiety chelating the zinc ion in the active site of HDACs. imrpress.comimrpress.com The general structure of these inhibitors includes the zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. Structure-activity relationship studies have shown that modifications to the cap group can influence selectivity towards different HDAC isoforms. nih.gov For instance, benzohydroxamic acids have been categorized based on their selectivity for HDAC6, pan-HDACs, and HDAC8. researchgate.netnih.gov

Interactive Table: Inhibitory Activity of Selected Benzohydroxamic Acid Analogs against HDACs. Note: Data for specific this compound was not available. The table presents data for closely related benzohydroxamic acid analogs.

| Compound Name | Target HDAC Isoform(s) | IC50 (nM) |

| PCI 34051 | HDAC8 | 10 - 18.2 |

| Belinostat | Pan-HDAC | 27 |

| Panobinostat | Pan-HDAC | 37 |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple studies. nih.gov

Matrix Metalloprotease (MMP) Inhibition and Related Studies

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. nih.gov Their dysregulation is associated with various pathological conditions, including arthritis, cancer, and cardiovascular diseases. nih.govnih.gov Hydroxamic acid-based compounds have been extensively investigated as MMP inhibitors due to the strong chelating ability of the hydroxamic acid group for the active site zinc ion. nih.gov

While early broad-spectrum MMP inhibitors based on hydroxamic acids showed promise, they were often associated with significant side effects in clinical trials. nih.govkuleuven.be This has led to the development of more selective inhibitors. The selectivity of these inhibitors is largely determined by the structure of the molecule beyond the hydroxamic acid group, which interacts with the substrate-binding pockets of the different MMP isoforms. nih.gov For example, derivatives of succinyl hydroxamic acid have shown varying potencies against different MMPs. mdpi.com

Interactive Table: Inhibitory Activity of Selected Hydroxamic Acid-Based MMP Inhibitors. Note: Specific Ki or IC50 values for this compound were not available in the searched literature. The table presents data for other hydroxamic acid-based MMP inhibitors to illustrate the potency of this class of compounds.

| Inhibitor | Target MMP | Ki (nM) | IC50 (µM) |

| Inhibitor 1 | MMP-13 | 12 | > 5 (for other MMPs) |

| Inhibitor 3 | MMP-13 | 10 | > 5 (for other MMPs) |

| RF-036 | MMP-13 | 2.7 | - |

Ki (inhibition constant) and IC50 values are measures of inhibitor potency. A lower value indicates greater potency. Data sourced from a study on selective MMP-13 inhibitors. nih.gov

Urease Inhibition Studies with this compound Derivatives

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. nih.gov It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori. Inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.gov Hydroxamic acid derivatives are potent inhibitors of urease, with their inhibitory activity attributed to the chelation of the nickel ions in the enzyme's active site. nih.govresearchgate.net

Studies on various hydroxamic acid derivatives have demonstrated their efficacy in inhibiting urease. For example, a series of dipeptidyl hydroxamic acids showed inhibitory activity against Jack bean urease with I50 values in the micromolar range. nih.gov The well-studied acetohydroxamic acid (AHA) is a competitive inhibitor of urease. nih.gov The kinetic analysis of some novel hydroxamic acid derivatives has revealed non-competitive inhibition mechanisms. researchgate.net

Interactive Table: Urease Inhibition by Hydroxamic Acid Derivatives. Note: Specific IC50 values for this compound were not available. The table includes data for related hydroxamic acid derivatives.

| Compound | Urease Source | IC50 (µM) |

| Acetohydroxamic Acid (AHA) | Jack bean | ~42 |

| Compound 21 (Series A) | - | 0.13 |

| Compound 22 (Series A) | - | 0.21 |

Data sourced from various studies on urease inhibitors. nih.govnih.gov

Inhibition of Serine Acyl Hydrolases (e.g., Chymotrypsin)

Chymotrypsin is a serine protease that plays a role in digestion. pressbooks.pub While not a metalloenzyme, certain hydroxamic acid derivatives, in complex with other molecules, can inhibit its activity. A study on the inhibition of α-chymotrypsin by a complex of ortho-vanadate and benzohydroxamic acid demonstrated a novel mode of inhibition. nih.govnih.gov In this case, the hydroxamic acid is part of a larger complex that acts as a competitive inhibitor. nih.govnih.gov The vanadium in the complex is covalently bound to the active site serine, and the hydroxamate is bound to the vanadium, positioning the phenyl group of the benzohydroxamic acid into the S1 specificity site of the enzyme. nih.govnih.gov

This research highlights that the inhibitory mechanism of hydroxamic acid derivatives is not limited to metal chelation and can involve more complex interactions within the enzyme's active site. nih.govnih.gov

Mechanisms of Enzyme Inhibition by this compound

The inhibitory effect of this compound and its analogs on enzymes can be categorized based on their kinetic behavior. The two primary modes of reversible inhibition are competitive and non-competitive inhibition.

Analysis of Competitive and Non-Competitive Inhibition Kinetics

Competitive Inhibition: In competitive inhibition, the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. patsnap.comknyamed.com The binding of the inhibitor to the active site prevents the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration. patsnap.comknyamed.com Kinetically, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme but does not affect the maximum velocity (Vmax). knyamed.com An example of this is the inhibition of α-chymotrypsin by the vanadate-benzohydroxamic acid complex, which was shown to be a competitive inhibitor with a Ki value of 16 µM. nih.govnih.gov Double-reciprocal plots (Lineweaver-Burk plots) in the presence of a competitive inhibitor show lines that intersect at the y-axis (representing 1/Vmax). nih.govnih.govyoutube.com

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme that is distinct from the active site (an allosteric site). wikipedia.orgquora.com This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding to the active site. wikipedia.orgquora.com Therefore, increasing the substrate concentration cannot overcome this type of inhibition. wikipedia.org Kinetically, a non-competitive inhibitor decreases the Vmax of the enzyme but does not change the Km. knyamed.comwikipedia.org In Lineweaver-Burk plots, non-competitive inhibitors produce lines that intersect on the x-axis (representing -1/Km). youtube.com Some novel hydroxamic acid derivatives have been found to exhibit non-competitive inhibition of urease. researchgate.net

The specific type of inhibition exerted by a this compound derivative depends on both the structure of the inhibitor and the target enzyme. A thorough kinetic analysis is essential to elucidate the precise mechanism of action.

Investigation of Irreversible and Suicide Inhibition Mechanisms

Irreversible inhibition occurs when an inhibitor binds to an enzyme, often through covalent bonds, and permanently inactivates it. tandfonline.com Adding more substrate cannot reverse this type of inhibition. ethernet.edu.et A specialized form of this is suicide inhibition, also known as mechanism-based inactivation, where the enzyme itself converts a seemingly unreactive substrate analog into a highly reactive molecule. ethernet.edu.etuts.edu.au This newly formed reactive species then attacks a residue within the enzyme's active site, leading to irreversible, covalent modification and inactivation. tandfonline.comuts.edu.au

Suicide inhibitors are distinct because they are latent in solution and require the target enzyme's catalytic activity to become activated. tandfonline.com This mechanism ensures high specificity, as the inhibitor only becomes reactive after binding to its intended target. nih.gov The kinetics of irreversible inhibition, including suicide inhibition, typically follow a first-order process. tandfonline.com

While the concept of suicide inhibition is a critical area of enzyme mechanism studies and drug design, specific research detailing this compound or its direct derivatives as suicide inhibitors is not extensively documented in the available literature. uts.edu.au The hydroxamic acid scaffold has been mentioned in broader contexts of enzyme inhibition, including discussions that touch upon irreversible mechanisms, but detailed mechanistic studies classifying this compound's action as suicide inhibition are not specified. ethernet.edu.etmdpi-res.com

Role of Metal Chelation in Enzymatic Activity Modulation

A primary and well-documented mechanism by which this compound and its derivatives modulate enzymatic activity is through metal chelation. Many enzymes, known as metalloenzymes, require a metal ion cofactor for their catalytic function. acs.org The hydroxamic acid functional group (-CONHOH) is a powerful metal-binding group (MBG), capable of forming stable complexes with various metal ions, thereby inhibiting the enzyme. acs.org

The inhibitory action often involves the hydroxamic acid portion of the molecule binding directly to the metal ion within the enzyme's active site. acs.org This interaction can effectively remove the metal ion from the enzyme or block it from participating in the catalytic cycle. frontiersin.org For instance, hydroxamic acids are known inhibitors of tyrosinase, a dicopper-containing enzyme, where they are believed to chelate the copper ions essential for its activity. acs.orgpraiseworthyprize.org Similarly, their ability to chelate iron is a key feature in their function as siderophores and their inhibitory effect on iron-containing enzymes like lipoxygenase and ribonucleotide reductase. acs.orgacs.org

While metal chelation is a dominant mechanism, some studies suggest it may not be the exclusive mode of action. Inhibition of certain redox enzymes by hydroxamic acids was found to be independent of the metal center's nature, proposing alternative mechanisms such as hydrogen bonding at the substrate-binding site or the formation of a charge-transfer complex. nih.gov

Table 1: Examples of Metalloenzymes Inhibited by Hydroxamic Acid Derivatives via Metal Chelation

| Enzyme Target | Metal Cofactor(s) | Role of Chelation in Inhibition |

| Tyrosinase | Cu(II) | The hydroxamic acid group directly interacts with and chelates the dicopper ions in the active site, blocking catalysis. acs.orgpraiseworthyprize.org |

| Ribonucleotide Reductase | Fe(III) | Inhibition is partly achieved by the hydroxamic acid moiety complexing with the enzyme's essential iron component. acs.org |

| Diguanylate Cyclases (DGCs) | Mg(II) | Certain hydroxamic acid derivatives can chelate the catalytic magnesium ions required for DGC activity. nih.gov |

| Serine Racemase | Mg(II) | Inhibition by hydroxamic acids was initially considered to be a potential effect of chelating the Mg(II) activator ion. acs.org |

| Carbonic Anhydrase | Zn(II) | The zinc ion in the active site is a common target for inhibitors, including those with metal-chelating properties. ethernet.edu.et |

Structure-Activity Relationships in Enzyme Inhibition by this compound Derivatives

The inhibitory potency of this compound derivatives is profoundly influenced by their molecular structure. Structure-activity relationship (SAR) studies aim to identify the specific structural features that govern a compound's biological activity. For hydroxamic acid-based inhibitors, SAR analyses have revealed that both the metal-binding hydroxamic acid group and the scaffold to which it is attached (in this case, the dibenzoyl structure) are critical for potent and selective inhibition.

A foundational concept in the SAR of these compounds is that the molecule has two key components: the hydroxamic acid portion, which often provides a qualitative effect by chelating the enzyme's metal cofactor, and the ring structure with its substituents, which provides the quantitative aspect of inhibition by interacting with other parts of the active site. acs.org

Key findings from SAR studies on related benzohydroxamic acid derivatives include:

Ring Substituents: The type, number, and position of substituents on the benzene (B151609) rings can dramatically alter inhibitory activity. For example, in the inhibition of α-amylase by benzoic acid derivatives, adding a hydroxyl group at the 2-position of the benzene ring was found to have a strong positive effect on inhibitory potency.

Side Chain Modifications: Alterations to side chains attached to the core structure significantly impact potency. A systematic study of fatty acid amide hydrolase (FAAH) inhibitors found that adding substituents like a chlorine atom to a terminal phenyl group could increase potency by five-fold, breaking the nanomolar barrier to achieve picomolar efficacy.

Positional Isomerism: The specific placement of functional groups or side chains is crucial. In a series of acetylcholinesterase inhibitors, the substitution position of a dimethylamine (B145610) side chain markedly influenced both the inhibitory activity and the selectivity of the compounds.

Table 2: Structure-Activity Relationship (SAR) Insights for Hydroxamic Acid Derivatives

| Structural Modification | Enzyme Target (Example) | Observed Effect on Inhibitory Potency |

| Addition/Position of Hydroxyl Groups on Benzene Ring | α-Amylase | A hydroxyl group at the 2-position strongly increased activity, while hydroxylation at the 5-position had a negative effect. |

| Substitution on Terminal Phenyl Group of a Side Chain (e.g., Cl) | Fatty Acid Amide Hydrolase (FAAH) | A 3-Cl-Ph substitution resulted in a 5-fold increase in potency compared to the unsubstituted parent compound. |

| Position of Side Chain on the Core Ring Structure | Acetylcholinesterase (AChE) | The substituted position of a dimethylamine side chain markedly influenced inhibitory activity and selectivity. |

| Nature of the Core Ring Structure (Picolinamide vs. Benzamide) | Acetylcholinesterase (AChE) | Picolinamide derivatives showed stronger bioactivity than the corresponding benzamide (B126) derivatives. |

Medicinal Chemistry and Pharmacological Potential of Dibenzhydroxamic Acid

Anticancer Research Applications of Dibenzhydroxamic Acid Derivatives

Derivatives of this compound have emerged as a significant area of interest in oncology research. Their potential as anticancer agents stems from their ability to influence fundamental cellular processes involved in cancer development and progression. Researchers are actively exploring how modifications to the this compound scaffold can lead to compounds with enhanced efficacy and selectivity against various cancer types. These investigations are primarily centered on the role of these derivatives as inhibitors of histone deacetylase (HDAC) enzymes, which are crucial regulators of gene expression. nih.gov The inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately hindering cancer cell growth. nih.govnih.gov

Targeting Cell Cycle Regulation and Apoptosis Pathways

A key mechanism through which this compound derivatives exert their anticancer effects is by modulating the cell cycle and inducing programmed cell death, or apoptosis. nih.govnih.gov Cancer cells are characterized by their uncontrolled proliferation, which is a result of a dysregulated cell cycle. Certain hydroxamic acid derivatives have been shown to cause cell cycle arrest, effectively halting the division of cancer cells. nih.govnih.gov This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis.

The induction of apoptosis is a critical therapeutic goal in cancer treatment. ualberta.ca Research has demonstrated that novel pyrimidine-hydroxamic acid derivatives can trigger apoptosis in leukemic cells. nih.gov These compounds can influence the expression of proteins that regulate apoptosis, tipping the balance towards cell death. nih.govualberta.ca For instance, they can upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins. nih.gov The table below summarizes the effects of certain hydroxamic acid derivatives on cancer cell lines.

| Compound Class | Cancer Cell Line | Observed Effect |

| Pyrimidine-hydroxamic acid | Leukemia (Human) | Stalled cell cycle progression and induction of apoptosis. nih.gov |

| Amino benzohydroxamic acid | Lung (A549) and Cervical (HeLa) | Induction of necrosis over apoptosis. nih.gov |

Sensitization to Chemotherapy and Radiation Therapy

In addition to their direct anticancer effects, derivatives of this compound are being investigated for their potential to enhance the efficacy of conventional cancer treatments like chemotherapy and radiation therapy. nih.govnih.gov This approach, known as sensitization, aims to make cancer cells more susceptible to the cytotoxic effects of these therapies.

One notable example is suberoylanilide hydroxamic acid (SAHA), which has been shown to act as a radiosensitizer. nih.gov It is believed to interfere with the cancer cells' ability to repair the DNA damage induced by ionizing radiation, thereby increasing the lethal effects of the treatment. nih.gov By combining these derivatives with radiation, it may be possible to achieve better tumor control. The development of effective radiosensitizing agents is an active area of research, with the goal of improving outcomes for patients with locally advanced cancers. nih.gov

Anti-Infective and Antimicrobial Investigations

The therapeutic potential of this compound and its derivatives extends beyond oncology into the realm of infectious diseases. Their ability to chelate metal ions is central to their antimicrobial properties, as many essential microbial enzymes rely on these ions for their function. nih.gov

Antiureolytic Properties

One of the well-documented properties of hydroxamic acids is their ability to inhibit the enzyme urease. nih.gov Urease is a nickel-containing enzyme produced by various pathogenic microorganisms, including Helicobacter pylori (a major cause of stomach ulcers) and Proteus mirabilis (a common cause of urinary tract infections). nih.gov By breaking down urea (B33335), urease increases the local pH, which helps the bacteria to survive and colonize.

Hydroxamic acids, by virtue of their strong affinity for nickel ions, can effectively inhibit urease activity. nih.gov This inhibition disrupts the survival mechanism of the bacteria, making hydroxamic acid derivatives promising candidates for the development of new treatments for infections caused by ureolytic microorganisms. nih.gov

Broader Spectrum Antibiotic Activity

The antimicrobial investigations of hydroxamic acid derivatives are not limited to their antiureolytic effects. Researchers are exploring their potential as broad-spectrum antibiotics. A significant challenge in modern medicine is the rise of antibiotic resistance, particularly due to enzymes like metallo-β-lactamases (MβLs) that can inactivate a wide range of β-lactam antibiotics. nih.gov

Recent studies have shown that hydroxamic acids combined with a benzenesulfonamide (B165840) scaffold can act as potent, broad-spectrum inhibitors of MβLs. nih.gov These compounds can restore the activity of conventional antibiotics against resistant bacteria. This strategy of combining a hydroxamic acid derivative with an existing antibiotic shows promise for combating multidrug-resistant pathogens. nih.gov

Chelation Therapy for Metal Ion Dysregulation

The core chemical property of this compound that underpins many of its biological activities is its exceptional ability to form stable complexes with metal ions. nih.gov This chelating capability is being explored for its therapeutic potential in conditions associated with the dysregulation of metal ion homeostasis. nih.govscispace.com An imbalance of essential metal ions such as copper, iron, and zinc has been implicated in the pathology of several neurodegenerative diseases. nih.govpharmacytimes.com

Chelation therapy aims to restore the normal balance of these metal ions. srce.hr The principle involves the administration of a chelating agent that can bind to the excess metal ions, facilitating their removal from the body or their redistribution to where they are needed. scispace.comprimescholars.com While research in this area is ongoing, the inherent chelating properties of the hydroxamic acid functional group make its derivatives, including those of this compound, attractive candidates for the development of new therapies for disorders linked to metal ion dysregulation. nih.govnih.gov

Considerations for Iron Overload Treatment

The hydroxamic acid moiety is well-recognized for its strong ability to chelate metal ions, particularly iron (III). This property has led to the investigation of various hydroxamic acid-containing compounds as potential treatments for iron overload conditions, such as β-thalassemia. nih.gov Research has been conducted on a series of polymers that have side chains ending in hydroxamic acids. nih.gov These polymeric chelators have demonstrated a strong ability to bind with iron (III) and have shown effectiveness in removing iron in animal models, with some derivatives exhibiting activity superior to the standard drug desferrioxamine. nih.gov

However, specific studies detailing the use or efficacy of this compound for the treatment of iron overload are not extensively available in the current scientific literature. While the foundational chemistry of the hydroxamic acid group suggests a potential for iron chelation, dedicated research on the specific pharmacokinetic and toxicological profile of this compound in this context is required to establish its therapeutic potential.

Applications in Radionuclide Generator Systems

Radionuclide generators are essential in nuclear medicine for providing short-lived daughter radionuclides from the decay of a longer-lived parent radionuclide. nih.gov A common example is the Technetium-99m (⁹⁹ᵐTc) generator, which typically uses column chromatography to separate the pertechnetate (B1241340) (⁹⁹ᵐTcO₄⁻) daughter from the parent Molybdenum-99 (⁹⁹Mo) adsorbed onto an alumina (B75360) column. unm.edu The efficiency of these systems relies on the distinct chemical properties of the parent and daughter nuclides, allowing for selective elution. nih.gov

Despite the importance of chelating agents and specific chemical moieties in the separation and formulation of radiopharmaceuticals, there is no available information in the reviewed literature on the specific application of this compound within radionuclide generator systems. Its potential role as a stationary phase component, an eluent additive, or a chelator for specific radionuclides has not been documented in scientific studies.

Research into Anti-inflammatory and Analgesic Properties

While various complex molecules incorporating a hydroxamic acid functional group have been explored for their therapeutic effects, specific research focused on the anti-inflammatory and analgesic properties of the singular compound this compound is limited. Studies have shown that derivatives of a dibenzoxepine series that include hydroxamic acid and hydroxylamine (B1172632) groups can act as dual inhibitors of cyclooxygenase (CO) and 5-lipoxygenase (5-LO), leading to potent topical anti-inflammatory activity in animal models. nih.gov However, these are structurally distinct and more complex molecules than this compound. The general class of hydroxamic acids is known to possess a wide spectrum of biological activities, but specific data on the anti-inflammatory or analgesic potential of this compound itself is not available. journalagent.com

Mutagenicity and Safety Profile Considerations in Medicinal Chemistry Development

The safety profile, particularly the potential for mutagenicity, is a critical consideration in the development of any therapeutic agent. For the hydroxamic acid class of compounds, this is an area of significant investigation. Concerns about genotoxicity are relevant for this class, as some hydroxamic acid-type histone deacetylase inhibitors (HDACi) have been shown to be clastogenic, capable of causing DNA strand breaks in non-malignant cells. nih.govnih.gov

Specific research into the mutagenicity of benzohydroxamic acid—the parent compound of this compound—and its derivatives has been conducted using the Salmonella typhimurium biological assay. nih.gov In these studies, the parent hydroxamic acids (including aceto-, propiono-, and benzo-) were not mutagenic on their own. nih.gov However, mutagenic activity was observed after acylation, with O-acetyl and O-benzoyl derivatives showing enhanced toxicity and mutagenicity. nih.gov O-benzoyl benzohydroxamate, a derivative of benzohydroxamic acid, required a dose of 21 microM to produce a minimum significant mutagenic response. nih.gov

| Compound | Test System | Minimum Dose for Significant Mutagenic Response |

|---|---|---|

| O-benzoyl benzohydroxamate | Salmonella typhimurium | 21 µM |

The proposed mechanism for the mutagenicity of hydroxamic acids involves a metabolic activation step. acs.org It is hypothesized that hydroxamic acids can be converted into O-acetyl derivatives under physiological conditions, which then undergo a Lossen rearrangement to form a reactive isocyanate intermediate. acs.org This intermediate is capable of forming adducts with cellular macromolecules like DNA, leading to genetic damage. nih.govacs.org These findings underscore the importance of careful toxicological assessment for any hydroxamic acid derivative, including this compound, being considered for medicinal chemistry applications. nih.gov

Antioxidant Activity and Reactive Species Scavenging by Dibenzhydroxamic Acid

In Vitro and In Vivo Evaluation of Antioxidant Potential

No specific in vitro or in vivo studies evaluating the antioxidant potential of Dibenzhydroxamic acid could be located.

Influence of Structural Modifications on Antioxidant Efficacy

There is no available research comparing the antioxidant efficacy of this compound with its structurally modified analogs.

Computational and Theoretical Studies of Dibenzhydroxamic Acid Systems

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Dibenzhydroxamic acid) when bound to a second molecule (a receptor or target, typically a protein). This method helps in understanding the binding mode and affinity of the ligand-target complex.

In typical docking studies involving hydroxamic acid derivatives, the hydroxamic acid moiety is crucial for biological activity, often acting as a key chelating group for metal ions within the active site of metalloenzymes like histone deacetylases (HDACs) or matrix metalloproteinases (MMPs). For this compound, simulations would predict how its dibenzoyl structure orients itself within the target's binding pocket to maximize favorable interactions.

Key interactions that are typically analyzed include:

Hydrogen Bonds: Formed between the hydroxamic acid group and amino acid residues in the target protein.

Hydrophobic Interactions: Involving the phenyl rings of the dibenzoyl structure and nonpolar residues of the target.

Coordination Bonds: A critical interaction where the hydroxamic acid's carbonyl and hydroxyl oxygens chelate a metal ion (e.g., Zn²⁺) in the enzyme's active site.

For instance, in studies on analogous compounds, docking simulations have successfully identified the specific amino acid residues that stabilize the ligand-protein complex. A hypothetical docking study of this compound into an HDAC active site would likely show the hydroxamate group interacting with the catalytic zinc ion and nearby histidine residues, while the benzoyl groups would occupy adjacent hydrophobic pockets. The results are often quantified by a "docking score" or an estimated free energy of binding (ΔG), which indicates the strength of the interaction. Lower binding energy values suggest a more stable complex.

Table 1: Illustrative Docking Simulation Results for a Hypothetical this compound-Target Complex

| Parameter | Value | Description |

| Target Protein | Histone Deacetylase 8 (HDAC8) | A common target for hydroxamic acid-based inhibitors. |

| Binding Energy (ΔG) | -8.5 kcal/mol | Predicted free energy of binding; a negative value indicates a favorable interaction. |

| Key Interacting Residues | HIS142, HIS143, ASP176, ZN(II) | Amino acids and metal ions in the active site forming key bonds. |

| Types of Interactions | Metal Coordination, H-Bonding | The primary forces holding the ligand in the binding site. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to analyze the electronic properties of a molecule. These calculations can determine the distribution of electron density, molecular orbital energies (like the HOMO and LUMO), and the molecular electrostatic potential (MEP).

For this compound, these calculations would reveal:

Charge Distribution: Identifying the most electron-rich and electron-deficient parts of the molecule. The oxygen and nitrogen atoms of the hydroxamate group are typically electron-rich and act as nucleophilic centers, crucial for metal chelation.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the molecule's surface. Red regions (negative potential) indicate sites prone to electrophilic attack, such as the carbonyl oxygen, while blue regions (positive potential) indicate sites for nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. A smaller energy gap suggests higher reactivity.

These electronic parameters are fundamental to predicting how this compound would behave in a biological environment and its mechanism of interaction with target molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the efficacy of new, untested compounds.

In the context of hydroxamic acids, QSAR studies have successfully correlated biological activity (such as enzyme inhibition) with various molecular descriptors. nih.govnih.gov A QSAR model for a series of this compound analogs could be developed to understand how modifications to the dibenzoyl framework affect activity.

The process involves:

Data Collection: Assembling a dataset of related molecules with experimentally measured biological activities.

Descriptor Calculation: Calculating various physicochemical, electronic, and structural descriptors for each molecule. Examples include LogP (hydrophobicity), molar refractivity (related to volume), and quantum chemical parameters.

Model Building: Using statistical methods like Multiple Linear Regression (MLR) to build an equation that links the descriptors to the activity. jprdi.vn

Validation: Rigorously testing the model's predictive power. jprdi.vn

A resulting QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) - c₂(HOMO-LUMO Gap) + ...

This model would indicate, for example, that increasing hydrophobicity (LogP) while decreasing the HOMO-LUMO gap could lead to more potent compounds. Such models are invaluable for prioritizing which new derivatives of this compound to synthesize and test. nih.govnih.gov

Prediction of Binding Affinity and Selectivity Profiles

A primary goal of computational studies is to predict not just whether a molecule binds to a target, but how strongly (affinity) and how specifically (selectivity).

Binding Affinity: This is often predicted using molecular docking scores, more advanced methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), or Free Energy Perturbation (FEP) calculations. These methods provide quantitative estimates of the binding free energy (ΔG), which can be correlated with experimental values like IC₅₀, Kᵢ, or Kₑ. uomustansiriyah.edu.iqnih.gov For this compound, these predictions would help rank its potential potency against various targets.

Selectivity: A compound is often desired to be selective, meaning it binds strongly to its intended target but weakly or not at all to other related proteins (off-targets). Selectivity profiles can be predicted by docking this compound into the binding sites of multiple proteins. By comparing the predicted binding affinities across these targets, researchers can anticipate whether the compound is likely to be a specific or broad-spectrum inhibitor. For example, docking against a panel of different HDAC isoforms could predict whether this compound is likely to be a pan-HDAC inhibitor or selective for a specific isoform.

These predictive studies are crucial for the early-stage assessment of a compound's therapeutic potential and for identifying potential liabilities before committing to costly and time-consuming experimental synthesis and testing.

Advanced Analytical Research Methodologies for Dibenzhydroxamic Acid

Spectroscopic Techniques for Characterization and Interaction Analysis

Spectroscopy is a cornerstone in the study of DBHA, providing invaluable insights into its electronic structure, functional group composition, and the nature of its coordination with metal ions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and widely used technique for monitoring the formation and determining the stoichiometry of metal complexes with hydroxamic acids like DBHA. The formation of a complex between a metal ion and the hydroxamic acid ligand results in a colored species that absorbs light in the visible region of the electromagnetic spectrum.

The analysis typically involves titrating the ligand solution with a metal salt solution and recording the absorbance at various wavelengths. The appearance of new absorption bands or shifts in existing bands confirms complex formation. For instance, the interaction between iron(III) and hydroxamic acids is well-documented, forming intensely colored complexes. The stoichiometry of these complexes can be determined using methods such as the mole-ratio method or Job's method of continuous variation.

Research on various hydroxamic acids has shown that the wavelength of maximum absorbance (λmax) is characteristic of the specific metal-ligand complex formed. For example, Fe(III)-monohydroxamato complexes often exhibit a λmax around 510 nm. nih.gov As the pH of the solution increases, stepwise formation of bis- and tris-hydroxamato complexes can occur, leading to shifts in the λmax to lower wavelengths, such as 460 nm for the bis-hydroxamato species. nih.gov This technique is sensitive enough for the quantitative photometric analysis of metal ions. nih.gov

Table 1: Representative UV-Vis Absorption Maxima for Metal-Hydroxamate Complexes

| Metal Ion | Complex Type | Typical λmax (nm) |

| Fe(III) | Monohydroxamate | ~510 |

| Fe(III) | Bis-hydroxamate | ~460 |

| Cu(II) | Mononuclear bis-complex | ~500 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic compounds, including Dibenzhydroxamic acid. nih.gov Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMBC) NMR experiments provide detailed information about the molecular framework. core.ac.uk

In the ¹H NMR spectrum of a hydroxamic acid, characteristic signals for the labile protons of the N-H and O-H groups are observed, in addition to the signals from the aromatic rings. The chemical shifts of these protons can be influenced by solvent effects and the presence of different conformers (e.g., zusammen and entgegen forms relative to the C-N bond). researchgate.net The ¹³C NMR spectrum provides information on the carbon skeleton, with a distinct resonance for the carbonyl (C=O) carbon.

Upon complexation with a metal ion, significant changes in the NMR spectrum can be observed, confirming the coordination of the ligand. These spectral investigations are crucial for characterizing the final metal complex structure. analis.com.myresearchgate.net

Table 2: Typical NMR Chemical Shifts (δ) for Benzohydroxamic Acid (in DMSO-d₆) as an Analog for DBHA

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Aromatic (C-H) | 7.5 - 7.9 |

| ¹H | Amine (N-H) | ~9.0 |

| ¹H | Hydroxyl (O-H) | ~11.0 |

| ¹³C | Aromatic (C-H) | 127 - 132 |

| ¹³C | Carbonyl (C=O) | ~164 |

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint for the compound. nih.gov

For this compound, the FTIR spectrum will prominently feature absorption bands corresponding to the vibrations of the O-H, N-H, C=O (Amide I), and N-O groups. The precise position of these bands provides structural information; for example, the C=O stretching frequency is sensitive to electronic and steric effects.

FTIR is particularly valuable for studying metal complexation. When DBHA coordinates to a metal ion, the vibrational frequencies of its functional groups are altered. Typically, coordination occurs through the oxygen atoms of the carbonyl and hydroxyl groups. analis.com.my This is evidenced by:

A shift of the C=O stretching vibration to a lower wavenumber (red shift) due to the weakening of the C=O bond upon coordination of the oxygen to the metal.

The disappearance of the O-H stretching band, indicating deprotonation of the hydroxyl group to form the hydroxamate anion which then binds to the metal. researchgate.net

Shifts in the N-H and N-O stretching vibrations.

Table 3: Characteristic FTIR Absorption Bands for Benzohydroxamic Acid (BHA) and its Metal Complexes

| Functional Group | Vibration Mode | BHA (cm⁻¹) | Metal Complex (cm⁻¹) |

| O-H | Stretching | ~3300 (broad) | Absent |

| N-H | Stretching | ~3297 | Shifted or Absent |

| C=O | Stretching (Amide I) | ~1640 | ~1600 (Shifted lower) |

| N-O | Stretching | ~900 | Shifted |

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation, identification, and quantification of this compound from complex mixtures. The choice between liquid and gas chromatography depends on the analyte's properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. To ensure good peak shape and reproducibility for an acidic compound like DBHA, the mobile phase is often acidified with additives like trifluoroacetic acid (TFA) or formic acid. nih.gov This suppresses the ionization of the hydroxamic acid group, leading to better retention and symmetrical peaks. Detection is commonly achieved using a UV detector set at a wavelength where DBHA exhibits strong absorbance. nih.govsielc.com

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% TFA; B: Acetonitrile with 0.1% TFA |

| Elution | Gradient or Isocratic |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV Absorbance (e.g., at 230 nm or 270 nm) |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. ifremer.fr this compound, being a polar molecule with active hydrogen atoms in its -OH and -NH groups, is non-volatile and prone to thermal degradation at the high temperatures used in GC. Therefore, direct analysis by GC is not feasible.

To make DBHA amenable to GC analysis, a chemical derivatization step is required. gcms.cz This process involves converting the polar functional groups into less polar, more volatile, and more thermally stable derivatives. The most common derivatization method for compounds with active hydrogens is silylation. sigmaaldrich.com In this reaction, a silylating reagent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is used to replace the acidic protons of the hydroxyl and amine groups with trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com The resulting TMS-derivative of DBHA is significantly more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. jfda-online.com

Table 5: Derivatization of this compound for GC Analysis

| Functional Group | Reagent | Derivative Formed | Purpose |

| Hydroxyl (-OH) | BSTFA | Trimethylsilyl ether (-O-TMS) | Increase volatility, thermal stability |

| Amine (-NH) | BSTFA | Trimethylsilyl amine (-N-TMS) | Increase volatility, thermal stability |

Electrochemical Methods in this compound Research

Electrochemical methods offer a powerful approach for the analysis of electroactive compounds, providing high sensitivity, rapid response, and cost-effectiveness. While specific literature on the electrochemical analysis of this compound is not extensively available, the principles of these techniques can be applied to study its behavior, drawing parallels from research on other organic molecules. mdpi.comnih.gov Voltammetric techniques, in particular, are well-suited for investigating the oxidation or reduction characteristics of a molecule at an electrode surface.

The core of this approach involves applying a potential to an electrode and measuring the resulting current. For a compound like this compound, the hydroxamic acid functional group (-CONHOH) could potentially be susceptible to electrochemical oxidation. The analysis would typically involve studying the relationship between the applied potential and the current response to elucidate the compound's electrochemical properties.

Key techniques that could be employed in the study of this compound include:

Cyclic Voltammetry (CV): This technique is often the first step in an electrochemical study. It provides information on the redox processes, including the potentials at which oxidation or reduction occurs and the reversibility of these processes. By scanning the potential and observing the resulting current peaks, researchers can characterize the electrochemical behavior of this compound at various electrode materials. mdpi.com

Differential Pulse Voltammetry (DPV): Known for its high sensitivity and good resolution, DPV is an excellent technique for quantitative analysis. researchgate.net By minimizing the background charging current, DPV can achieve very low detection limits, making it suitable for determining trace amounts of this compound. mdpi.com The peak height in a DPV experiment is directly proportional to the concentration of the analyte.

Square-Wave Voltammetry (SWV): This is another sensitive pulse voltammetric technique that allows for very fast scan rates, enabling rapid analysis.

The choice of electrode is critical for successful analysis. Common working electrodes include glassy carbon electrodes (GCE), carbon paste electrodes (CPE), and screen-printed carbon electrodes (SPCEs). mdpi.compreprints.org These electrodes can be chemically modified to enhance selectivity and sensitivity towards the target analyte. For instance, modifying an electrode with nanomaterials or specific polymers can lower the overpotential required for the electrochemical reaction and prevent fouling of the electrode surface. nih.gov

The experimental conditions must be carefully optimized to achieve the best results. This includes selecting the appropriate supporting electrolyte, optimizing the pH of the solution, and fine-tuning the parameters of the voltammetric technique (e.g., scan rate, pulse amplitude).

The following interactive table summarizes the key parameters and their significance in the electrochemical analysis of a compound like this compound.

| Parameter | Technique(s) | Significance | Typical Range/Value |

| Working Electrode | CV, DPV, SWV | Provides the surface for the electrochemical reaction. Choice affects sensitivity and selectivity. | GCE, CPE, SPCE (bare or modified) |

| Supporting Electrolyte | CV, DPV, SWV | Provides conductivity to the solution and controls ionic strength. | Phosphate, Britton-Robinson, or Acetate buffers |

| pH | CV, DPV, SWV | Affects the protonation state of the analyte and can shift peak potentials. | 2.0 - 9.0 |

| Scan Rate (ν) | CV | Provides information on whether the process is diffusion-controlled or adsorption-controlled. | 20 - 200 mV/s |

| Peak Potential (Ep) | CV, DPV, SWV | The potential at which the maximum current is observed; characteristic of the analyte. | Dependent on analyte and conditions |

| Peak Current (Ip) | CV, DPV, SWV | The magnitude of the current at the peak potential; proportional to the analyte concentration. | nA to µA range |

| Limit of Detection (LOD) | DPV, SWV | The lowest concentration of an analyte that can be reliably detected. | µM to nM range |

| Linear Range | DPV, SWV | The concentration range over which the peak current is directly proportional to the concentration. | Dependent on method and analyte |

By applying these established electrochemical methodologies, researchers can develop sensitive and selective analytical methods for the determination of this compound, contributing to a deeper understanding of its chemical properties and enabling its quantification in various matrices.

Method Validation and Robustness Studies in this compound Analysis

The validation of an analytical method is a critical process that provides documented evidence that the procedure is suitable for its intended purpose. nih.gov For the analysis of this compound, any newly developed method, such as a High-Performance Liquid Chromatography (HPLC) assay, must undergo rigorous validation according to guidelines established by the International Council for Harmonisation (ICH). nih.govnih.gov This ensures the reliability, accuracy, and precision of the results obtained.

Method validation encompasses the evaluation of several key performance parameters:

Specificity: This ensures that the analytical signal is solely from the analyte of interest (this compound) and not from any other components that may be present in the sample, such as impurities, degradation products, or matrix components.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis on the data. A high correlation coefficient (r² > 0.99) is generally required. nih.gov

Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of pure this compound is added to a sample matrix (spiked sample) and the percentage of the analyte recovered by the method is calculated.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

Repeatability (Intra-day precision): Analysis performed by the same operator, on the same equipment, over a short period.

Intermediate Precision (Inter-day precision): Analysis performed under varied conditions, such as on different days, by different analysts, or with different equipment.

Limit of Detection (LOD): The lowest concentration of the analyte in a sample that can be detected, but not necessarily quantified with acceptable precision and accuracy.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.gov

The following interactive table outlines the typical acceptance criteria for these validation parameters.

| Validation Parameter | Measurement | Acceptance Criteria |

| Linearity | Correlation Coefficient (r²) | ≥ 0.995 |

| Accuracy | % Recovery | 98.0% - 102.0% |

| Precision (Repeatability) | Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Precision (Intermediate) | Relative Standard Deviation (%RSD) | ≤ 2.0% |

| Specificity | Peak Purity / Resolution | No interference at the retention time of the analyte |

| LOD | Signal-to-Noise Ratio | Typically 3:1 |

| LOQ | Signal-to-Noise Ratio | Typically 10:1 |

Robustness Studies

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. nih.gov It provides an indication of the method's reliability during normal usage. A robustness study is conducted during the development phase to identify which parameters are critical and need to be carefully controlled. nih.gov

For an HPLC method for this compound, common parameters that would be intentionally varied include:

Flow rate of the mobile phase (e.g., ± 0.1 mL/min).

pH of the mobile phase buffer (e.g., ± 0.2 units).

Column temperature (e.g., ± 5 °C).

Composition of the mobile phase (e.g., varying the percentage of the organic solvent by ± 2%). nih.gov

The effect of these variations on the analytical results (e.g., retention time, peak area, and resolution) is then evaluated. The method is considered robust if the results remain within acceptable limits despite these small changes.

The interactive table below provides an example of a robustness study design for an HPLC method.

| Parameter Varied | Original Value | Variation 1 | Variation 2 | Effect on System Suitability |

| Flow Rate (mL/min) | 1.0 | 0.9 | 1.1 | Retention Time, Peak Area |

| Mobile Phase pH | 4.5 | 4.3 | 4.7 | Retention Time, Peak Shape |

| Column Temperature (°C) | 30 | 25 | 35 | Retention Time, Resolution |

| Acetonitrile % in Mobile Phase | 50% | 48% | 52% | Retention Time, Resolution |

By conducting thorough method validation and robustness studies, researchers can ensure that the analytical procedure for this compound is reliable, accurate, and fit for its intended application in quality control and research.

Emerging Research Directions and Future Perspectives in Dibenzhydroxamic Acid Studies

Development of Novel Dibenzhydroxamic Acid Derivatives with Enhanced Academic Utility

The development of novel derivatives of this compound is a cornerstone of advancing its utility in academic research. The core strategy revolves around modifying the this compound scaffold to fine-tune its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies are pivotal in this endeavor, aiming to understand how specific structural modifications influence the compound's inhibitory potency and other characteristics. nih.gov